molecular formula C16H18FN3O3 B12180279 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B12180279
M. Wt: 319.33 g/mol
InChI Key: WAPXOXKFUSYLSS-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a 4-fluorophenyl group and an acetamide side chain at position 1, where the nitrogen is linked to a 3-methoxypropyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and CNS-targeting activities .

Properties

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C16H18FN3O3/c1-23-10-2-9-18-15(21)11-20-16(22)8-7-14(19-20)12-3-5-13(17)6-4-12/h3-8H,2,9-11H2,1H3,(H,18,21)

InChI Key

WAPXOXKFUSYLSS-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

    Methoxypropyl Substitution: The final step involves the substitution of the acetamide nitrogen with a 3-methoxypropyl group using alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting cellular signaling and function.

    Interacting with DNA/RNA: It can interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Position 3 Substituent Acetamide Side Chain Molecular Weight (g/mol) Key References
Target Compound Pyridazinone 4-Fluorophenyl N-(3-methoxypropyl) 347.35 (calculated)
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4,5-Dichloro N-(3-azepanesulfonyl-4-methylphenyl) 513.40 (reported)
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide Pyridazinone Phenyl N-phenethylpropanamide 337.38 (calculated)
3-[3-(4-Fluorophenyl)-4-oxo-oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide Oxazolopyrimidinone 4-Fluorophenyl N-(3-piperidinylpropyl) 486.54 (reported)

Key Observations :

  • The target compound’s pyridazinone core is distinct from oxazolopyrimidinone derivatives (e.g., ), which may alter hydrogen-bonding interactions with biological targets .
  • Chlorine substituents (e.g., 4,5-dichloro in ) increase lipophilicity but may reduce metabolic stability compared to the target’s fluorine group .

Substituent Effects on Physicochemical Properties

  • 4-Fluorophenyl vs.
  • 3-Methoxypropyl vs. Piperidinylpropyl : The methoxy group increases hydrophilicity (clogP ~1.5 estimated) relative to the basic piperidine moiety in (clogP ~2.8), suggesting better aqueous solubility .

Biological Activity

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may confer unique pharmacological properties, making it a subject of interest for further research.

Chemical Structure and Properties

  • Molecular Formula : C19H20FN3O2
  • Molecular Weight : 351.38 g/mol
  • CAS Number : 922994-01-2

The presence of the fluorophenyl group enhances lipophilicity, which may influence the compound's interactions with biological targets. The methoxypropyl substituent is likely to affect its pharmacokinetic properties.

Biological Activity Overview

Research indicates that 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide exhibits significant biological activities, particularly in the following areas:

  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases. Preliminary studies suggest it may act as a reversible inhibitor, with potential therapeutic applications in treating conditions such as Alzheimer's disease .
  • Cytotoxicity :
    • Cytotoxic effects were assessed using various cell lines, including L929 fibroblast cells. Results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide showed lower toxicity, suggesting a favorable safety profile for further development .
  • Antimicrobial Activity :
    • The compound's antimicrobial properties have been explored, revealing potential effectiveness against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

The mechanism of action for 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide likely involves interactions with specific molecular targets such as enzymes and receptors. Binding studies indicate that the compound may alter cellular signaling pathways, leading to its observed biological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
MAO InhibitionReversible inhibitor; potential for neuroprotection
CytotoxicityLow toxicity in L929 cells; IC50 values indicate safety
AntimicrobialEffective against specific bacterial strains

Case Studies

  • MAO Inhibition Study :
    A study conducted on various pyridazinone derivatives found that compounds similar to 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide showed promising MAO-B inhibitory activity with IC50 values significantly lower than traditional inhibitors like pargyline. This suggests a potential role in treating neurodegenerative disorders .
  • Cytotoxicity Assessment :
    In vitro studies on L929 fibroblast cells revealed that while some derivatives caused cell death at higher concentrations, the compound under study maintained viability at lower doses, indicating a better therapeutic window for clinical applications.

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